molecular formula C16H16N4O B2528679 N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide CAS No. 862811-53-8

N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide

Cat. No. B2528679
CAS RN: 862811-53-8
M. Wt: 280.331
InChI Key: NUFRMAUSKIFZEH-UHFFFAOYSA-N
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Description

“N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structure of a similar compound, 3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)aniline, has been reported . The InChI Code for this compound is 1S/C13H12N4/c1-9-12(10-4-2-5-11(14)8-10)16-13-15-6-3-7-17(9)13/h2-8H,14H2,1H3 .


Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction led to the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide .


Physical And Chemical Properties Analysis

The physical form of a similar compound, 3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)aniline, is reported to be solid . Its molecular weight is 224.27 .

Scientific Research Applications

Antitubercular Activity

Imidazo[1,2-a]pyrimidines, including our compound of interest, have demonstrated promising antitubercular properties. Researchers have explored their efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). For instance, Q203 , a related compound, exhibited significant antimycobacterial activity in an acute TB mouse model, leading to substantial reductions in bacterial load . Investigating the specific mechanism of action and optimizing the structure for enhanced efficacy remains an active area of research.

Photophysical Applications

Beyond their biological activities, imidazo[1,2-a]pyrimidines exhibit interesting photophysical properties. Researchers have explored their use as fluorescent probes, sensors, and imaging agents. Their unique emission profiles and solvatochromic behavior make them valuable tools for studying cellular processes and visualizing biological structures.

Future Directions

The development of PI3 Kα inhibitors is one of the research hotspots in molecular targeted therapy in the treatment of cancer . Therefore, further studies on “N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide” and similar compounds could contribute to this field .

properties

IUPAC Name

N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-3-14(21)18-13-7-4-6-12(10-13)15-11(2)20-9-5-8-17-16(20)19-15/h4-10H,3H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFRMAUSKIFZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C2=C(N3C=CC=NC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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